molecular formula C16H22Cl2N2O2S B1684084 N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride CAS No. 61714-27-0

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride

Cat. No. B1684084
CAS RN: 61714-27-0
M. Wt: 377.3 g/mol
InChI Key: OMMOSRLIFSCDBL-UHFFFAOYSA-N
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Description

“N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride” is a less efficacious calmodulin antagonist than its chlorinated analogue, W-7 . It has a much lower affinity for calmodulin than does W-7 . A sixfold higher concentration of this compound as compared to W-7 is needed to effect 50% inhibition of cell proliferation in Chinese hamster ovary cells .


Synthesis Analysis

The synthesis of this compound involves the co-polymerisation of acrylamide, N-(6-aminohexyl)acrylamide hydrochloride, and a 5′(or 3′)-acrylamide-oligomer conjugate in 50% aqueous DMF .

Scientific Research Applications

  • Polymer Synthesis

    • Summary of Application : N-substituted glycine backbones, such as polypeptoids, are a promising class of polypeptide mimetic biopolymers. They have a wide range of applications in surface antifouling, biosensing, drug delivery, and stimuli-responsive materials .
    • Methods of Application : The synthesis methods of polypeptoids include the solid-phase submonomer synthesis method, ring-opening polymerization method, and Ugi reaction method .
    • Results or Outcomes : The physicochemical properties of polypeptoids can be adjusted through the N-substituent structure, which can control the balance of hydrophilicity and lipophilicity (HLB), charge characteristics, backbone conformation, solubility, thermal and crystalline properties .
  • Polyacrylamide Synthesis

    • Summary of Application : N-(6-Aminohexyl)acrylamide hydrochloride is used in the synthesis of polyacrylamides .
    • Methods of Application : The compound is used in the copolymerization of acrylamide. The reaction is carried out in aqueous DMF in the presence of ammonium persulfate .
    • Results or Outcomes : The result is a soluble PAA-oligomer copolymer containing reactive aminohexyl groups .
  • Calmodulin Antagonist

    • Summary of Application : N-(6-Aminohexyl)-5-chloro-2-naphthalenesulfonamide hydrochloride is a calmodulin antagonist . Calmodulin antagonists are used in research to study the role of calmodulin in cellular processes.
    • Methods of Application : The compound can be used in various biochemical assays to inhibit the action of calmodulin, a protein that plays a key role in calcium signaling .
    • Results or Outcomes : The outcomes of such studies can provide insights into the role of calmodulin in cellular processes .
  • Molecular Diagnostic Applications

    • Summary of Application : Compounds similar to N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride have been used in the synthesis of polyacrylamides N-substituted with PNA-like oligonucleotide mimics for molecular diagnostic applications .
    • Methods of Application : The compound is used in the copolymerization of acrylamide. The reaction is carried out in aqueous DMF in the presence of ammonium persulfate .
    • Results or Outcomes : The result is a soluble PAA-oligomer copolymer containing reactive aminohexyl groups .

Safety And Hazards

“N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride” can cause serious eye irritation and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

N-(6-aminohexyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2S.ClH/c17-15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)19-12-4-2-1-3-11-18;/h5-10,19H,1-4,11-12,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMOSRLIFSCDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65595-90-6 (Parent)
Record name W-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10210719
Record name N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride

CAS RN

61714-27-0
Record name W-7 Hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61714-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name W-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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